molecular formula C23H19ClN4OS2 B2382997 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride CAS No. 1329961-19-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride

Cat. No.: B2382997
CAS No.: 1329961-19-4
M. Wt: 467
InChI Key: KNFSLESWJKLNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H19ClN4OS2 and its molecular weight is 467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory , anti-tubercular , and anti-cancer activities. These activities suggest that the compound might interact with enzymes or proteins involved in inflammation, bacterial growth, and cell proliferation.

Mode of Action

Benzothiazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (cox), which plays a crucial role in inflammation . They may also inhibit the growth of Mycobacterium tuberculosis , and induce apoptosis in cancer cells . The compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The compound might affect several biochemical pathways based on its potential targets. For instance, it could impact the arachidonic acid pathway by inhibiting COX, leading to a decrease in the production of pro-inflammatory prostaglandins . It might also interfere with the growth and survival of Mycobacterium tuberculosis , and induce apoptosis in cancer cells by affecting pathways involved in cell survival and death .

Pharmacokinetics

A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . This implies that the compound might have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action would depend on its targets and mode of action. If it acts as an anti-inflammatory agent, it could reduce inflammation by decreasing the production of pro-inflammatory prostaglandins . If it acts as an anti-tubercular agent, it could inhibit the growth of Mycobacterium tuberculosis . If it acts as an anti-cancer agent, it could induce apoptosis in cancer cells .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2.ClH/c1-27-11-10-16-19(13-27)30-23(26-21(28)15-8-6-14(12-24)7-9-15)20(16)22-25-17-4-2-3-5-18(17)29-22;/h2-9H,10-11,13H2,1H3,(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFSLESWJKLNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.